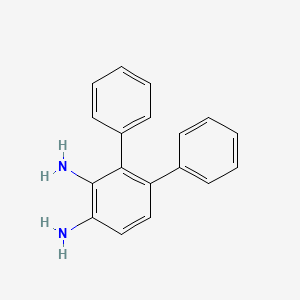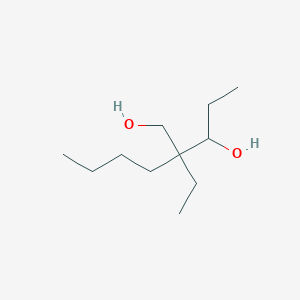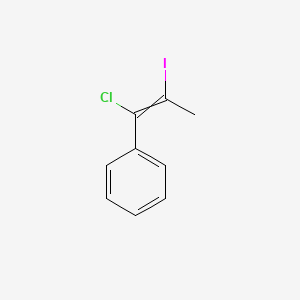
Terphenyldiamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terphenyldiamine, also known as 4,4’-Diamino-p-terphenyl, is an organic compound with the molecular formula C18H16N2. It is a derivative of p-terphenyl, where two amino groups are attached to the para positions of the central benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Terphenyldiamine can be synthesized through several methods. One common approach involves the two-electron oxidation of aniline-based compounds. For instance, the oxidation of 4,4’'-p-terphenyldiamine can yield this compound dications . The reaction conditions typically involve the use of strong oxidizing agents and controlled environments to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, this compound is often produced through high-temperature solution polycondensation. This method involves the reaction of aromatic diamine monomers with dianhydrides in polar solvents such as m-cresol and pyridine . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Terphenyldiamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amino groups, which act as nucleophiles and can participate in electrophilic aromatic substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce this compound to its corresponding amine derivatives.
Major Products Formed
The major products formed from these reactions include this compound dications, sulfonamides, and nitro derivatives. These products have distinct electronic and structural properties, making them valuable for various applications .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: The compound’s unique electronic properties are being explored for use in medical imaging and diagnostic tools.
Mécanisme D'action
The mechanism by which terphenyldiamine exerts its effects involves its interaction with various molecular targets and pathways. The amino groups in this compound can form hydrogen bonds and interact with electron-rich sites in biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Terphenyldiamine can be compared with other similar compounds, such as aniline-based diradicals and quinodimethane diradicals. These compounds share similar electronic properties but differ in their structural arrangements and reactivity. For example, while this compound dications are open-shell singlets with large singlet-triplet energy gaps, quinodimethane diradicals exhibit different ground states and reactivity patterns .
List of Similar Compounds
- Aniline-based diradicals
- Quinodimethane diradicals
- p-Terphenyl derivatives
This compound’s unique combination of electronic properties and reactivity makes it a valuable compound for scientific research and industrial applications. Its versatility and potential for further functionalization continue to drive interest in its study and utilization.
Propriétés
Numéro CAS |
60108-73-8 |
|---|---|
Formule moléculaire |
C18H16N2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
3,4-diphenylbenzene-1,2-diamine |
InChI |
InChI=1S/C18H16N2/c19-16-12-11-15(13-7-3-1-4-8-13)17(18(16)20)14-9-5-2-6-10-14/h1-12H,19-20H2 |
Clé InChI |
DEQUFFZCXSTYJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)N)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)




![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)




![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)
